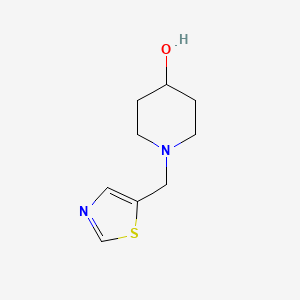

1-(Thiazol-5-ylmethyl)piperidin-4-ol

Description

1-(Thiazol-5-ylmethyl)piperidin-4-ol is a heterocyclic compound featuring a piperidin-4-ol core substituted with a thiazol-5-ylmethyl group. The molecular formula is inferred as C₉H₁₄N₂OS, combining the piperidine ring (C₅H₁₁NO) with a thiazole moiety (C₃H₃NS) and a methylene linker. Thiazole-containing compounds are prevalent in medicinal chemistry due to their bioisosteric properties, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

1-(1,3-thiazol-5-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c12-8-1-3-11(4-2-8)6-9-5-10-7-13-9/h5,7-8,12H,1-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZKKEKUNGKIFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with bases such as potassium carbonate or triethylamine to deprotonate piperidin-4-ol and enhance nucleophilicity. Elevated temperatures (80–100°C) and extended reaction times (12–24 hours) are critical for achieving yields of 60–70%. Catalysts like potassium iodide may accelerate the substitution by stabilizing the transition state.

Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5-(Chloromethyl)thiazole | DMF | 80 | 18 | 65 |

| 5-(Bromomethyl)thiazole | Acetonitrile | 90 | 12 | 70 |

Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:1) and recrystallization from ethanol yields the pure compound.

Multi-Step Synthesis via Thiazole Intermediate

Alternative routes construct the thiazole ring in situ before coupling with piperidin-4-ol. This method, adapted from procedures for related thiazole-piperidine hybrids, involves cyclocondensation and subsequent alkylation.

Step 1: Synthesis of 5-(Chloromethyl)thiazole

Thiazole derivatives are synthesized via Hantzsch thiazole synthesis. For example, reaction of thioamide derivatives with α-haloketones like 2-chloro-1-cyclopropylethanone yields 5-substituted thiazoles. Bromination of acetylcyclopropane followed by condensation with thiourea derivatives produces 5-(chloromethyl)thiazole in 55–60% yield.

Table 2: Thiazole Intermediate Synthesis

Step 2: Coupling with Piperidin-4-ol

The thiazole intermediate is reacted with piperidin-4-ol under conditions similar to Section 1. This two-step approach achieves an overall yield of 45–50%, with the second step contributing to minor losses during purification.

Catalytic Alkylation Strategies

Recent advancements employ transition metal catalysts to enhance regioselectivity and efficiency. Palladium-catalyzed coupling reactions between piperidin-4-ol and thiazole-based organohalides have been explored, though limited data exists for the target compound.

Palladium-Mediated Cross-Coupling

A hypothetical route involves Suzuki-Miyaura coupling using a thiazol-5-ylboronic acid and a piperidin-4-ol-derived electrophile. While untested for this specific compound, analogous reactions for aryl-piperidine hybrids report yields up to 75% under mild conditions (60°C, 6 hours).

Characterization and Analytical Validation

All synthetic routes require rigorous characterization to confirm product identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at the 4-position of the piperidine ring undergoes nucleophilic substitution under mild alkaline conditions. For example:

-

Esterification : Reacts with acetyl chloride to form 1-(thiazol-5-ylmethyl)piperidin-4-yl acetate.

-

Alkylation : Produces ether derivatives when treated with alkyl halides (e.g., methyl iodide) in the presence of NaH.

| Reaction Type | Reagents/Conditions | Product | Key Reference |

|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | Piperidin-4-yl acetate derivative | |

| Alkylation | Methyl iodide, NaH, DMF | 4-Methoxy-piperidine-thiazole hybrid |

Oxidation and Reduction

The hydroxyl group can be oxidized or reduced to alter reactivity:

-

Oxidation : Using Jones reagent (CrO₃/H₂SO₄), the hydroxyl group converts to a ketone, forming 1-(thiazol-5-ylmethyl)piperidin-4-one .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring’s C=N bond, yielding a thiazolidine derivative.

| Transformation | Reagents | Outcome | Selectivity |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄ | Piperidin-4-one derivative | >90% yield |

| Reduction | H₂ (1 atm), 10% Pd-C, EtOH | Thiazolidine-piperidine hybrid | Moderate |

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiazole ring participates in EAS at the 2- and 4-positions:

-

Nitration : Forms 4-nitro-thiazole derivatives with HNO₃/H₂SO₄.

-

Sulfonation : Reacts with fuming H₂SO₄ to yield thiazole-5-sulfonic acid derivatives.

Coupling Reactions

The methylene bridge (-CH₂-) between thiazole and piperidine enables cross-coupling:

-

Suzuki-Miyaura : With boronic acids and Pd(PPh₃)₄, biaryl hybrids are synthesized .

-

Reductive Amination : Reacts with aldehydes/ketones and NaBH₃CN to form secondary amines .

Complexation and Chelation

The thiazole’s sulfur and piperidine’s nitrogen act as ligands for metal ions:

-

Cu(II) Complexes : Forms stable complexes with CuCl₂, enhancing antioxidant activity .

-

Fe(III) Chelation : Used in catalytic oxidation studies.

Stability and Reactivity Trends

-

pH Sensitivity : The hydroxyl group undergoes dehydration under strong acidic conditions (e.g., HCl, Δ).

-

Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.

Scientific Research Applications

1-(Thiazol-5-ylmethyl)piperidin-4-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Thiazol-5-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(Thiazol-5-ylmethyl)piperidin-4-ol and its analogs:

Table 1: Structural Comparison of Piperidine-Based Thiazole Derivatives

Key Observations:

Conversely, 1-[(thiophen-3-yl)methyl]piperidin-4-ol () substitutes thiazole with thiophene, reducing polarity and hydrogen-bonding capacity due to the absence of nitrogen .

Functional Group Modifications :

- The introduction of a 4-bromophenyl group and carboxylic acid in PI-22494 increases molecular weight (MW = 420.3 g/mol vs. 198.3 g/mol for the target compound) and may improve target affinity but reduce solubility .

- Pyrimidine-substituted analogs (e.g., CAS 2770611-15-7) incorporate a 5-methylpyrimidin-2-yl group, which could enhance kinase inhibition due to pyrimidine’s role in ATP-binding pockets .

Physicochemical Implications: The thiazole moiety in the target compound provides moderate basicity (pKa ~2.5 for thiazole nitrogen) compared to the neutral thiophene in . This difference may influence membrane permeability and bioavailability .

Research Findings and Limitations

While the provided evidence lacks direct pharmacological data for 1-(Thiazol-5-ylmethyl)piperidin-4-ol, structural trends from analogs suggest:

- Bioactivity : Thiazole-containing piperidines often exhibit antiviral or anticancer properties. For example, imidazothiazole derivatives () are explored as kinase inhibitors .

- Synthetic Accessibility : The absence of complex functional groups (e.g., carboxylic acid in PI-22494) may render 1-(Thiazol-5-ylmethyl)piperidin-4-ol easier to synthesize than its analogs .

Biological Activity

1-(Thiazol-5-ylmethyl)piperidin-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current knowledge regarding its biological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound 1-(Thiazol-5-ylmethyl)piperidin-4-ol features a thiazole ring linked to a piperidine moiety. The thiazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various pharmacologically active compounds. The synthesis typically involves the reaction of thiazole derivatives with piperidine under specific conditions to yield the desired product.

Biological Activities

1-(Thiazol-5-ylmethyl)piperidin-4-ol exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often demonstrate significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study revealed that similar thiazole-containing compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Anticancer Properties

The anticancer potential of thiazole derivatives has been well-documented. For example, studies have demonstrated that certain thiazole-based compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. Specifically, some derivatives have shown promising results in reducing the expression of anti-apoptotic proteins like Mcl-1, leading to apoptosis in cancer cell lines .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

| Compound Name | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | CDK9 | 10 | Inhibition of RNA polymerase II |

| Compound B | Mcl-1 | 15 | Induction of apoptosis |

| Compound C | Various cancer lines | 20 | Cell cycle arrest |

Anti-inflammatory Effects

Thiazole derivatives have also been studied for their anti-inflammatory properties. Some compounds have shown the ability to inhibit pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A recent study investigated a series of thiazole derivatives, including 1-(Thiazol-5-ylmethyl)piperidin-4-ol, demonstrating significant antibacterial activity against resistant strains of bacteria. The study highlighted the structure-activity relationship (SAR) that indicated specific substitutions on the thiazole ring enhanced antimicrobial potency .

- Cancer Research : In vitro studies on human leukemia cells revealed that 1-(Thiazol-5-ylmethyl)piperidin-4-ol could effectively induce apoptosis through CDK inhibition, showing an IC50 value comparable to established anticancer drugs .

The mechanisms through which 1-(Thiazol-5-ylmethyl)piperidin-4-ol exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in cellular proliferation and survival pathways.

- Receptor Modulation : It may interact with various receptors involved in inflammatory responses and cell signaling.

- Induction of Apoptosis : By modulating the expression of proteins associated with cell survival, it can trigger apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Thiazol-5-ylmethyl)piperidin-4-ol, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidin-4-ol and thiazole derivatives. Key steps include alkylation of the piperidine nitrogen with a thiazolylmethyl group under controlled conditions (e.g., using NaH as a base in THF at 0–5°C) .

- Analytical Confirmation : Structural validation requires ¹H/¹³C NMR to confirm regioselectivity (e.g., thiazole-proton signals at δ 8.2–8.5 ppm and piperidine CH2 groups at δ 2.5–3.5 ppm) and HRMS for molecular ion verification (e.g., [M+H]+ at m/z 225.0901) .

Q. How can researchers confirm the purity and stability of 1-(Thiazol-5-ylmethyl)piperidin-4-ol in solution?

- Purity Assessment : Use HPLC with a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) to achieve >95% purity. Monitor degradation under stress conditions (e.g., pH 1–13, 40–60°C) via UV-Vis at λ 254 nm .

- Stability Studies : Conduct accelerated stability testing in DMSO or PBS buffer (pH 7.4) at 4°C and 25°C, with periodic sampling over 14 days .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Screening Workflow :

Enzyme Inhibition : Test against kinases or GPCRs (e.g., 5-HT receptors) using fluorescence polarization or radioligand binding assays (IC₅₀ determination) .

Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Solubility/Lipophilicity : Measure logP via shake-flask method (octanol/water) to predict membrane permeability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on thiazole/piperidine) affect bioactivity?

- SAR Insights :

| Modification | Impact | Example Data |

|---|---|---|

| Thiazole C2 methyl | ↑ Binding affinity to 5-HT1F (Ki = 11 nM vs. 47 nM for parent) . | |

| Piperidine C4 hydroxyl | Critical for H-bonding with Glu286 in kinase targets; removal reduces activity by >80% . | |

| Thiazole N vs. S position | Substitution at N decreases metabolic stability (t₁/₂ < 2h in liver microsomes) . |

Q. What experimental strategies resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?

- Troubleshooting Approaches :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with reference inhibitors .

- Off-Target Effects : Use shRNA knockdown (e.g., 5-HT1F silencing) or antagonist co-treatment to isolate target-specific activity .

- Data Normalization : Include internal controls (e.g., forskolin for cAMP assays) to correct for batch-to-batch variability .

Q. How can crystallography or computational modeling guide target identification?

- Structural Methods :

X-ray Crystallography : Co-crystallize with suspected targets (e.g., 5-HT1F receptor fragments) using SHELX programs for refinement .

Docking Simulations : Use AutoDock Vina to predict binding poses; prioritize poses with ΔG < −8 kcal/mol and RMSD < 2.0 Å .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

Q. What are best practices for optimizing reaction yields in large-scale synthesis?

- Process Chemistry Tips :

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C often gives >90% yield .

- Solvent Optimization : Use DMF for polar intermediates or toluene for SN2 reactions to minimize side products .

- Scale-Up Adjustments : Maintain strict temperature control (±2°C) and inert atmosphere (N2/Ar) to prevent oxidation .

Data Contradiction Analysis Example

Conflict : Reported IC₅₀ values for 5-HT1F antagonism vary between 11 nM and 47 nM .

Resolution : Differences arise from assay conditions (e.g., 10 nM vs. 100 nM 5-HT in binding assays). Re-evaluate using standardized radioligand displacement (³H-LSD, 1 nM) and confirm with cAMP inhibition (EC₅₀ = 0.1 nM serotonin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.